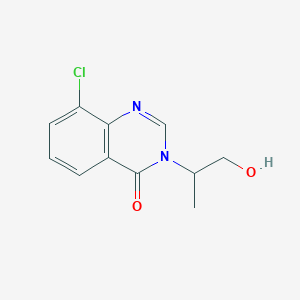![molecular formula C21H24N12 B5956755 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE](/img/structure/B5956755.png)
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE is a complex heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE typically involves multi-step reactions starting from simpler precursors. The process often includes:
Formation of Tetrazolo-Triazine Rings: This step involves cyclization reactions using appropriate reagents and catalysts.
Benzylation: Introduction of benzyl groups through nucleophilic substitution or Friedel-Crafts alkylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow processes.
Automation: Implementing automated systems for precise control of reaction conditions.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Benzyl-2,4-dichloro-5H-pyrrolo [3,4-d]pyrimidin-7 (6H)-one
- (2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7 (2H)-dione
Uniqueness
6-BENZYL-4-({6-BENZYL-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZIN-4-YL}METHYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A][1,3,5]TRIAZINE stands out due to its unique structure, which combines multiple benzyl groups and tetrazolo-triazine rings
Propiedades
IUPAC Name |
6-benzyl-4-[(6-benzyl-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazin-4-yl)methyl]-5,7-dihydrotetrazolo[1,5-a][1,3,5]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N12/c1-3-7-18(8-4-1)11-28-13-30(20-22-24-26-32(20)15-28)17-31-14-29(12-19-9-5-2-6-10-19)16-33-21(31)23-25-27-33/h1-10H,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZOUQPBQIQNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C(=NN=N2)N1CN3CN(CN4C3=NN=N4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethyl-1-piperazinyl)-3-(3-{[(4-fluorobenzyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5956689.png)
![[3-benzyl-1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5956692.png)
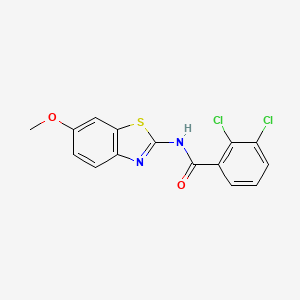
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine](/img/structure/B5956705.png)
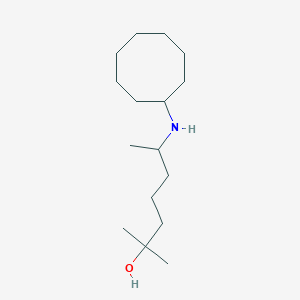
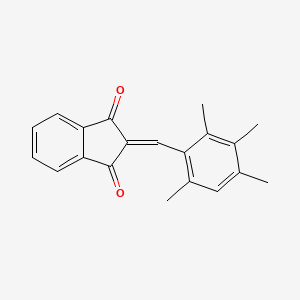
![N-(4'-methoxy-2-biphenylyl)-1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinecarboxamide](/img/structure/B5956718.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5956723.png)
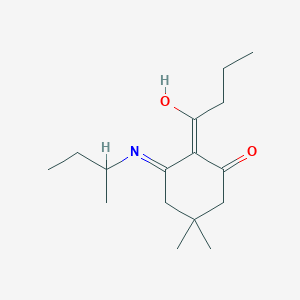
![2-amino-7-(tetrahydro-3-furanylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5956733.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5956738.png)
![2-(2-chlorophenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B5956762.png)
